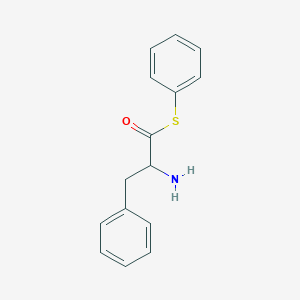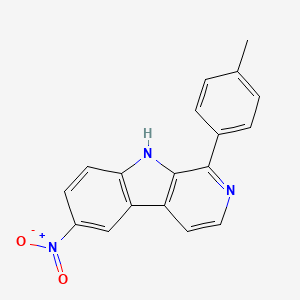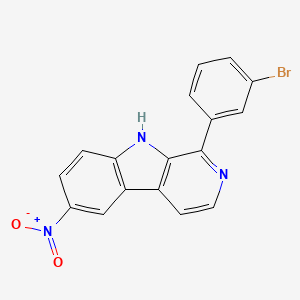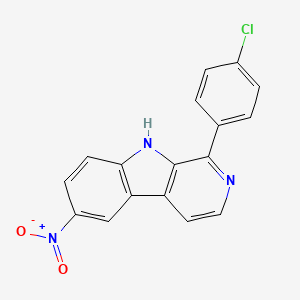
1-phenylquinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylquinoxaline-2,3(1H,4H)-dione, also known as PQQ, is a redox cofactor that is essential for the growth and development of various organisms. PQQ was first discovered in 1979 as a novel cofactor in bacterial dehydrogenases, and since then, it has been found to play a crucial role in various biological processes.
作用機序
1-phenylquinoxaline-2,3(1H,4H)-dione acts as a redox cofactor, which means that it is involved in electron transfer reactions. It is known to interact with various enzymes, including dehydrogenases, oxidases, and reductases. This compound can also activate various signaling pathways, including the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve mitochondrial function, enhance energy metabolism, and reduce oxidative stress. This compound has also been found to have neuroprotective effects and can enhance cognitive function. Additionally, this compound has been shown to improve exercise performance and reduce inflammation.
実験室実験の利点と制限
1-phenylquinoxaline-2,3(1H,4H)-dione has several advantages for lab experiments. It is stable, water-soluble, and has a long shelf-life. This compound is also readily available and can be synthesized in high purity. However, this compound can be expensive, and its effects can be dose-dependent. Additionally, this compound can be difficult to work with, as it is highly reactive and can easily oxidize.
将来の方向性
There are several future directions for 1-phenylquinoxaline-2,3(1H,4H)-dione research. One area of interest is the potential therapeutic applications of this compound. Studies have shown that this compound has antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of interest is the role of this compound in energy metabolism and mitochondrial function. This compound has been shown to enhance energy metabolism and improve mitochondrial function, making it a potential target for the treatment of metabolic disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, this compound is a redox cofactor that plays a crucial role in various biological processes. It has several potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been found to enhance energy metabolism and improve mitochondrial function. While this compound has several advantages for lab experiments, its effects can be dose-dependent and it can be difficult to work with. Future research is needed to understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-phenylquinoxaline-2,3(1H,4H)-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through the oxidative cyclization of 2-aminophenylacetic acid, which is catalyzed by copper ions. This method yields this compound in high purity and is widely used in both academic and industrial settings.
科学的研究の応用
1-phenylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, neuroprotective, and anti-inflammatory properties. This compound has also been found to play a crucial role in mitochondrial function and energy metabolism. Studies have shown that this compound supplementation can improve cognitive function, enhance exercise performance, and reduce inflammation in various animal models.
特性
CAS番号 |
181863-36-5 |
|---|---|
分子式 |
C27H28FNO4.C8H11N |
分子量 |
0 |
同義語 |
1-phenylquinoxaline-2,3(1H,4H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










